2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one
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Overview
Description
2-(4-Fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that combines a chromene and pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 6-methyl-2H-chromene-3-carboxylic acid hydrazide under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs . This makes it a more promising candidate for drug development and other applications.
Properties
Molecular Formula |
C17H11FN2O2 |
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Molecular Weight |
294.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C17H11FN2O2/c1-10-2-7-15-11(8-10)9-14-16(22-15)19-20(17(14)21)13-5-3-12(18)4-6-13/h2-9H,1H3 |
InChI Key |
TXUUFXZXZDKDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NN(C(=O)C3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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